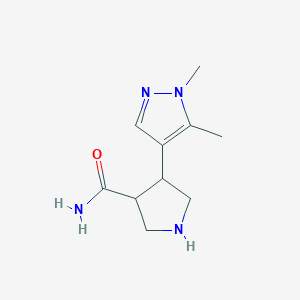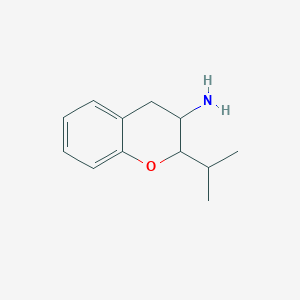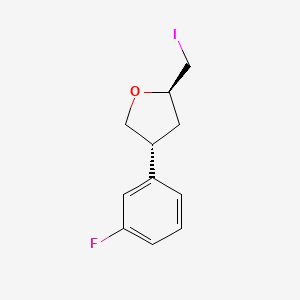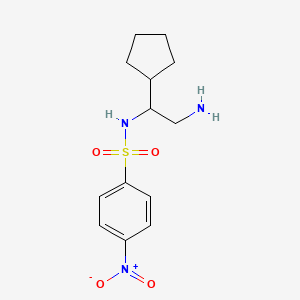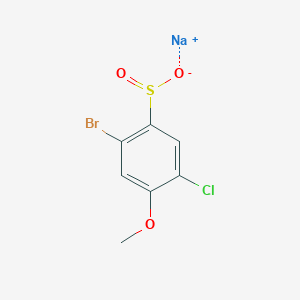![molecular formula C13H17N3 B13204007 (1H-Imidazol-2-ylmethyl)[2-(2-methylphenyl)ethyl]amine](/img/structure/B13204007.png)
(1H-Imidazol-2-ylmethyl)[2-(2-methylphenyl)ethyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1H-Imidazol-2-ylmethyl)[2-(2-methylphenyl)ethyl]amine is a compound that features an imidazole ring attached to a 2-(2-methylphenyl)ethylamine moiety Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which is known for its presence in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Imidazol-2-ylmethyl)[2-(2-methylphenyl)ethyl]amine typically involves the formation of the imidazole ring followed by the attachment of the 2-(2-methylphenyl)ethylamine group. One common method includes:
Formation of Imidazole Ring: The imidazole ring can be synthesized through the cyclization of glyoxal, ammonia, and formaldehyde under acidic conditions.
Attachment of 2-(2-methylphenyl)ethylamine: The synthesized imidazole can then be reacted with 2-(2-methylphenyl)ethylamine using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to control reaction times and temperatures precisely, as well as the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can participate in substitution reactions, particularly at the nitrogen atoms of the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Dihydroimidazole derivatives.
Substitution: N-alkyl or N-acyl imidazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1H-Imidazol-2-ylmethyl)[2-(2-methylphenyl)ethyl]amine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
The compound’s structure suggests potential biological activity, making it a candidate for drug development. Imidazole derivatives are known for their antimicrobial, antifungal, and anticancer properties . Research into this compound could reveal similar therapeutic potentials.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers and resins, due to the stability and reactivity of the imidazole ring .
Mechanism of Action
The mechanism of action for (1H-Imidazol-2-ylmethyl)[2-(2-methylphenyl)ethyl]amine would depend on its specific application. In a biological context, imidazole derivatives often interact with enzymes or receptors, inhibiting or modulating their activity. The compound could potentially target enzymes involved in metabolic pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Histamine: Contains an imidazole ring and is involved in immune responses.
Metronidazole: An antibiotic and antiprotozoal medication with an imidazole ring.
Clotrimazole: An antifungal agent with an imidazole ring.
Uniqueness
(1H-Imidazol-2-ylmethyl)[2-(2-methylphenyl)ethyl]amine is unique due to the specific substitution pattern on the imidazole ring and the presence of the 2-(2-methylphenyl)ethylamine group. This unique structure could confer distinct biological activities and chemical reactivity compared to other imidazole derivatives .
Properties
Molecular Formula |
C13H17N3 |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
N-(1H-imidazol-2-ylmethyl)-2-(2-methylphenyl)ethanamine |
InChI |
InChI=1S/C13H17N3/c1-11-4-2-3-5-12(11)6-7-14-10-13-15-8-9-16-13/h2-5,8-9,14H,6-7,10H2,1H3,(H,15,16) |
InChI Key |
KMXRYCNANZOBHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CCNCC2=NC=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



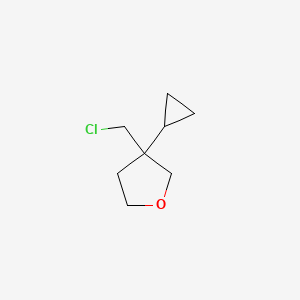


![5-[3-(Hydroxymethyl)-3-methylpyrrolidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13203954.png)
![3-[1-(3-Fluoro-5-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13203955.png)
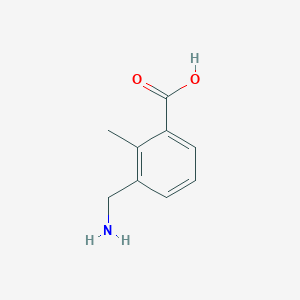

![2-[1-(Oxan-4-yl)ethyl]cyclopropane-1-carbaldehyde](/img/structure/B13203986.png)
